An In-Depth Technical Guide to 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (Br-PEG9-Br) in Advanced Bioconjugation
An In-Depth Technical Guide to 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (Br-PEG9-Br) in Advanced Bioconjugation
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of the correct linker is as critical as the choice of the active ligands. 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane , commonly referred to as Br-PEG9-Br or Br-PEG8-CH2CH2Br , is a highly versatile homobifunctional polyethylene glycol (PEG) derivative. Featuring an 18-carbon, 8-oxygen backbone terminated by two highly reactive bromide leaving groups, this molecule has become a cornerstone reagent for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced hydrogels.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product descriptions. Here, we will dissect the structural mechanics, thermodynamic advantages, and field-proven experimental protocols that make Br-PEG9-Br a gold standard in modern drug development.
Chemical Identity & Structural Mechanics
Physicochemical Profile
To effectively utilize Br-PEG9-Br, one must first understand its precise molecular architecture. The molecule consists of 9 ethylene units interspersed with 8 ether oxygens, yielding a 26-atom backbone.
Table 1: Quantitative Physicochemical Properties
| Property | Specification |
| IUPAC Name | 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane |
| Common Synonyms | Br-PEG9-Br, Br-PEG8-CH2CH2Br, Nonaethylene glycol dibromide |
| CAS Number | 2376383-09-2 |
| Molecular Formula | C18H36Br2O8 |
| Molecular Weight | 540.28 g/mol |
| Backbone Length | 26 atoms (18 Carbon, 8 Oxygen) |
| End-to-End Distance | ~25–30 Å (in extended conformation) |
| Reactivity Profile | Homobifunctional Electrophile (Bimolecular Nucleophilic Substitution / SN2) |
The "Entropic Spring" Effect
In PROTAC design, the linker is not a passive tether; it is a dynamic participant in ternary complex formation[1]. PEG chains of this specific length (PEG8 to PEG9) act as "entropic springs"[]. Shorter PEGs (e.g., PEG2-PEG4) are too rigid and often fail to span the 3 nm distance required between an E3 ligase pocket and a target protein, leading to severe steric clashes. Conversely, excessively long PEGs (e.g., PEG12+) incur a massive entropic penalty upon binding, favoring unproductive binary complexes (the "hook effect"). Br-PEG9-Br strikes the optimal thermodynamic balance, providing enough flexibility to absorb domain motions while preserving binding affinity[].
Leaving Group Kinetics: Why Bromide?
The terminal functionalization of the PEG chain dictates its conjugation chemistry. Bromide sits at the optimal intersection of reactivity and stability for SN2 reactions[3].
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Vs. Chloride: Chloride is a poor leaving group due to its strong C-Cl bond, requiring harsh heating that can degrade the PEG backbone.
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Vs. Iodide: While iodide is a superior leaving group, it is highly light-sensitive and prone to premature degradation during storage.
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Causality: Bromide offers a highly polarizable, moderately weak C-Br bond that allows for clean nucleophilic displacement at mild temperatures (40–60°C), minimizing side reactions[3].
Core Applications in Drug Discovery
PROTAC Linkerology
Br-PEG9-Br is extensively used to bridge a target protein of interest (POI) ligand and an E3 ubiquitin ligase recruiting ligand (e.g., VHL or Cereblon binders). The homobifunctional nature allows for parallel synthesis of symmetric degraders or stepwise synthesis of asymmetric PROTACs by controlling stoichiometric ratios during the SN2 reaction[1].
Biomolecular Crosslinking & Hydrogels
Beyond degraders, Br-PEG9-Br is a potent crosslinking agent. By reacting with nucleophile-rich polymer backbones (e.g., chitosan or thiolated hyaluronic acid), it forms stable covalent ether or thioether bonds. This is utilized to create biocompatible, highly hydrated hydrogels for targeted drug delivery and tissue engineering[4],[5].
Mechanistic Workflows & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: Stepwise PROTAC Synthesis via SN2 Substitution
This protocol details the conjugation of a phenol-containing POI ligand to Br-PEG9-Br, followed by the attachment of an amine-containing E3 ligase ligand.
Step 1: Deprotonation of the POI Ligand
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Dissolve 1.0 equivalent of the phenol-containing POI ligand in anhydrous DMF under an argon atmosphere.
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Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, which would hydrolyze the Br-PEG9-Br into an inactive PEG-alcohol[3].
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Add 2.0 equivalents of Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, non-nucleophilic base. Unlike NaOH, it will deprotonate the phenol to form a highly reactive phenoxide without directly attacking the electrophilic PEG carbons or causing base-catalyzed E2 elimination of the PEG chain.
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Step 2: First Nucleophilic Attack (Formation of Mono-adduct)
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Add 5.0 equivalents of Br-PEG9-Br dropwise to the reaction mixture.
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Causality: A massive stoichiometric excess of the homobifunctional linker prevents the formation of a symmetric POI-PEG9-POI dimer, ensuring the product is primarily the mono-substituted POI-PEG9-Br.
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Heat to 60°C and stir for 12 hours. Monitor via LC-MS.
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Purification: Purify the intermediate via reverse-phase HPLC to remove unreacted Br-PEG9-Br.
Step 3: Second Nucleophilic Attack (Ternary Complex Assembly)
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Dissolve the purified POI-PEG9-Br intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMSO.
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and heat to 70°C for 24 hours.
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Causality: Aliphatic amines are weaker nucleophiles than phenoxides, requiring a slightly higher temperature and a soluble organic base (DIPEA) to drive the SN2 displacement of the remaining bromide.
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Validation: Quench the reaction and purify via preparative HPLC. Validate the final chimeric PROTAC mass and purity using High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.
Protocol 2: Hydrogel Crosslinking
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Prepare a 2% (w/v) solution of a nucleophilic polymer (e.g., low molecular weight chitosan) in 0.2 M acetic acid[4].
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Adjust the pH to 8.5 using a 0.1 M sodium bicarbonate buffer.
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Causality: A basic pH is required to deprotonate the primary amines on the chitosan, converting them from unreactive ammonium ions (-NH₃⁺) into active nucleophiles (-NH₂).
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Add a 10% (w/v) aqueous solution of Br-PEG9-Br at a 1:1 molar ratio of amine to bromo groups.
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Cast into a mold and incubate at 37°C for 24 hours to cure. Dialyze against PBS for 48 hours to remove unreacted bromide ions and stabilize the hydrogel network[4],[5].
Visualizations
Caption: Logical workflow of PROTAC synthesis utilizing Br-PEG9-Br to bridge target and E3 ligase ligands.
Caption: Step-by-step mechanistic pathway of the SN2 nucleophilic substitution reaction for Br-PEG9-Br.
